molecular formula C23H30N2O B1259416 N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)methanediimine

N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)methanediimine

Cat. No. B1259416
M. Wt: 350.5 g/mol
InChI Key: ADKCCGNTHYYZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)methanediimine is an aromatic ether that is 1,3-diisopropyl-5-phenoxybenzene in which the hydrogen atom at position 2 is substituted by a [(tert-butylimino)methylene]amino group. The active insecticide of the proinsecticide diafenthiuron. It has a role as an insecticide, an oxidative phosphorylation inhibitor and an acaricide. It is an aromatic ether, a carbodiimide and a member of benzenes. It derives from a diphenyl ether.

Scientific Research Applications

Decomposition Applications

N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)methanediimine is structurally related to compounds used in the decomposition of various environmental pollutants. For example, in the study of the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, researchers explored the effectiveness of radio frequency plasma reactors in decomposing air toxics. The research highlighted the potential for such compounds in environmental remediation applications, especially in decomposing and converting MTBE into less harmful substances like methane, ethylene, and iso-butene (Hsieh et al., 2011).

Antioxidant Properties

Compounds with similar structures to this compound have been studied for their antioxidant properties. Synthetic phenolic antioxidants (SPAs), which share some structural characteristics with the compound , have been widely used in industrial applications to retard oxidative reactions. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and related phenols, have been detected in various environmental matrices, indicating their widespread use and potential environmental impact. The study by Liu & Mabury (2020) provides an extensive overview of SPAs' environmental occurrence, human exposure, and toxicity, suggesting areas for future research, such as the development of novel SPAs with lower toxicity (Liu & Mabury, 2020).

Catalytic Applications

Research has also explored the use of compounds with similar frameworks in catalytic applications, such as in the synthesis of organic compounds. For instance, metal cation-exchanged clays have been utilized as catalysts for various organic syntheses, demonstrating the versatility and potential of such compounds in facilitating chemical reactions. This includes the synthesis of raspberry ketone, rearrangement of alkyl phenyl ethers, and other significant organic transformations, highlighting the role of these compounds in selective organic synthesis (Tateiwa & Uemura, 1997).

properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C23H30N2O/c1-16(2)20-13-19(26-18-11-9-8-10-12-18)14-21(17(3)4)22(20)24-15-25-23(5,6)7/h8-14,16-17H,1-7H3

InChI Key

ADKCCGNTHYYZHX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1N=C=NC(C)(C)C)C(C)C)OC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC(=CC(=C1N=C=NC(C)(C)C)C(C)C)OC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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